Lipophilicity (XLogP3) Comparison: Target vs. 4-Bromo-3-nitro Analog
The target compound (CAS 1004944-60-8) exhibits an XLogP3 of 2 , which is 1.0 log unit lower than the 4-bromo-3-nitropyrazole analog (CAS 1004944-59-5, XLogP3 = 3) . Both compounds share identical TPSA (101 Ų) and H-bond donor/acceptor counts . The lower lipophilicity of the target compound positions it closer to the CNS drug-like sweet spot (LogP 1–3), potentially offering a more favorable balance between passive permeability and aqueous solubility without sacrificing membrane penetration capacity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | 2-[3-(4-Bromo-3-nitropyrazolyl)adamantanyl]acetic acid (CAS 1004944-59-5): XLogP3 = 3 |
| Quantified Difference | ΔXLogP3 = –1.0 (target is 1.0 unit less lipophilic) |
| Conditions | Predicted XLogP3 values from BOC Sciences product datasheets; both compounds sourced at 95% purity |
Why This Matters
A 1.0 log unit decrease in XLogP3 can translate to approximately 10-fold higher aqueous solubility, which may improve formulation flexibility and in vivo exposure in early preclinical studies.
